1-(10-Methylundecyl)-3-phenoxybenzene
Description
1-(10-Methylundecyl)-3-phenoxybenzene is a synthetic aromatic ether characterized by a phenoxybenzene core substituted with a branched alkyl chain (10-methylundecyl group). The compound’s long alkyl chain likely enhances lipophilicity, influencing its environmental persistence and biological activity.
Properties
CAS No. |
68039-01-0 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-21(2)14-9-6-4-3-5-7-10-15-22-16-13-19-24(20-22)25-23-17-11-8-12-18-23/h8,11-13,16-21H,3-7,9-10,14-15H2,1-2H3 |
InChI Key |
RSSGZIQBGCIYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Route
The most common and industrially relevant method for synthesizing 1-(10-Methylundecyl)-3-phenoxybenzene involves Friedel-Crafts alkylation of phenoxybenzene derivatives with branched alkyl halides or alcohols.
- Reaction Scheme:
Phenoxybenzene (or phenol derivative) reacts with 10-methylundecyl chloride or a related alkylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). - Conditions:
- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
- Temperature: Controlled, often ambient to moderate heating (25–80°C)
- Solvent: Non-polar solvents or neat conditions depending on scale
Mechanism:
The Lewis acid activates the alkyl halide to form a carbocation intermediate, which undergoes electrophilic aromatic substitution on the phenoxybenzene ring, affording the alkylated product.Industrial Adaptations:
Continuous flow reactors are employed for scale-up, allowing precise control over temperature and reactant feed rates, improving yield and selectivity. Catalyst recycling and purification steps such as distillation and crystallization are integrated.
Ullmann Ether Synthesis (Phenol Coupling)
An alternative approach involves the Ullmann-type coupling of phenol derivatives with halogenated aromatic compounds:
- Reaction Scheme:
Phenol is reacted with halogenated benzene derivatives (e.g., 4-bromo-1-fluoro-2-iodobenzene) in the presence of copper catalysts and a strong base. - Conditions:
- Catalyst: Copper powder or copper(I) salts
- Base: Sodium hydride or potassium hydroxide
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)
- Temperature: Elevated temperatures (~100°C) for extended periods (up to 17 hours)
Mechanism:
The copper catalyst facilitates the nucleophilic aromatic substitution of the halogen by the phenolate ion, forming the diphenyl ether linkage.This method is useful for preparing substituted phenoxybenzene intermediates, which can be further alkylated to obtain the target compound.
Detailed Reaction Conditions and Data
| Parameter | Friedel-Crafts Alkylation | Ullmann Coupling |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3), Lewis acid | Copper powder or copper(I) salts |
| Base | Not required | Sodium hydride or potassium hydroxide |
| Solvent | Non-polar solvents or neat | N,N-Dimethylformamide (DMF) |
| Temperature | 25–80°C | ~100°C |
| Reaction Time | Several hours to optimize yield | 17 hours typical |
| Purification | Distillation, crystallization | Silica gel chromatography, extraction |
| Yield | High (industrial optimized) | Moderate to high depending on substrate |
Research Findings and Patents Overview
A key patent (EP0252592A1) describes the preparation of halogenated diphenyl ether derivatives via diazotization and Ullmann coupling, highlighting the use of copper catalysts and strong bases for phenol substitution on halogenated benzenes. This methodology underpins steps that can lead to phenoxybenzene intermediates structurally related to 1-(10-Methylundecyl)-3-phenoxybenzene.
BenchChem commercial data confirms the use of Friedel-Crafts alkylation as the primary synthetic route for 1-(10-Methylundecyl)-3-phenoxybenzene, emphasizing Lewis acid catalysis and continuous flow reactor technology for industrial scale.
Additional synthesis of 3-phenoxybenzaldehyde, a key intermediate, is documented in patent CH641435A5, involving condensation and oxidation steps that can be adapted for related phenoxybenzene derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Phenoxybenzene + 10-methylundecyl halide | AlCl3 (Lewis acid) | Mild heating, controlled | High yield, scalable industrially | Sensitive to moisture, side reactions possible |
| Ullmann Ether Synthesis | Phenol + halogenated benzene derivative | Copper powder + strong base | Elevated temp, long time | Good for functionalized intermediates | Longer reaction times, requires careful purification |
| Oxidation/Reduction | Alkylated phenoxybenzene derivatives | KMnO4, CrO3, Pd catalyst | Variable | Functional group modifications | Not direct synthesis, side products possible |
Scientific Research Applications
Benzene, isododecylphenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzene, isododecylphenoxy- involves its interaction with various molecular targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, while the isododecylphenoxy group can interact with hydrophobic regions of lipid bilayers. These interactions can affect the function of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-(10-Methylundecyl)-3-phenoxybenzene and its analogs:
Key Observations:
- Alkyl Chain Variations: The 10-methylundecyl chain in the target compound is longer and more branched than the methylpropoxy groups in etofenprox and halfenprox.
- Halogenated Substituents : Halfenprox incorporates bromine and fluorine atoms, enhancing its stability and pesticidal specificity. In contrast, the target compound lacks halogens, which may reduce environmental toxicity but also limit target-binding affinity .
- Functional Group Impact: The bromomethyl group in 1-(Bromomethyl)-3-phenoxybenzene provides reactivity for synthetic applications but lacks the pesticidal activity observed in alkylated analogs like etofenprox .
Physicochemical Properties
- Lipophilicity : The 10-methylundecyl chain in the target compound likely confers higher logP values compared to etofenprox (logP ~6.5) and halfenprox (logP ~7.2), suggesting greater membrane permeability and environmental persistence .
- Volatility: Longer alkyl chains reduce volatility. The target compound is expected to have lower vapor pressure than 1-(Bromomethyl)-3-phenoxybenzene, which has a simpler structure .
- Thermal Stability : Branched alkyl chains (e.g., in etofenprox) improve thermal stability. The target compound’s undecyl chain may similarly enhance resistance to degradation .
Q & A
Q. What are the common synthetic routes for 1-(10-Methylundecyl)-3-phenoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 3-phenoxybenzyl chloride (CID 3067131, ) with a 10-methylundecyl group. Key steps include:
- Intermediate preparation : Bromination of 3-phenoxybenzyl derivatives using N-bromosuccinimide (NBS) in CCl₄ under reflux (3–5 h) .
- Coupling reaction : Nucleophilic substitution with 10-methylundecyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF at 60–80°C .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (≈70–85%) are achieved by controlling moisture levels and using catalytic phase-transfer agents .
Q. How can researchers determine the physicochemical properties (e.g., logP, TPSA) of 1-(10-Methylundecyl)-3-phenoxybenzene for bioavailability studies?
- Methodological Answer :
- Computational prediction : Use tools like SwissADME or ACD/Labs to calculate logP (≈8.8–9.2) and topological polar surface area (TPSA ≈47.9 Ų), indicating high lipophilicity and limited aqueous solubility .
- Experimental validation :
- logP : Shake-flask method with octanol/water partitioning, analyzed via HPLC .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) using UV-Vis spectroscopy .
- Implications : High logP suggests membrane permeability but may require formulation with surfactants for in vivo studies .
Advanced Research Questions
Q. What mechanisms underlie the bioactivity of 1-(10-Methylundecyl)-3-phenoxybenzene, and how can structural analogs resolve contradictory efficacy data?
- Methodological Answer :
- Mechanistic studies : The compound’s phenoxybenzene core likely interacts with hydrophobic pockets in target enzymes (e.g., acetylcholinesterase in insects). Use molecular docking (AutoDock Vina) to map binding modes .
- Contradiction resolution : Discrepancies in insecticidal activity (e.g., LC₅₀ variations) may arise from stereochemical impurities. Conduct:
- Chiral HPLC to isolate enantiomers .
- In vitro assays (e.g., enzyme inhibition kinetics) to compare isomer activity .
- Analog design : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance target affinity .
Q. How can researchers address contradictions in environmental degradation data for 1-(10-Methylundecyl)-3-phenoxybenzene?
- Methodological Answer :
- Analytical workflows :
- Hydrolysis studies : Expose the compound to buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-QTOF-MS .
- Photolysis : Use simulated sunlight (Xe lamp, λ >290 nm) to assess UV stability; identify radicals via EPR spectroscopy .
- Data normalization : Account for matrix effects (e.g., soil organic content) by spiking samples with isotopically labeled internal standards (e.g., ¹³C-labeled analog) .
Q. What strategies enhance the selective functionalization of 1-(10-Methylundecyl)-3-phenoxybenzene for SAR studies?
- Methodological Answer :
- Site-specific modifications :
- Electrophilic aromatic substitution : Introduce -NO₂ or -Br at the benzene ring’s para position using HNO₃/H₂SO₄ or Br₂/FeBr₃ .
- Side-chain oxidation : Convert the 10-methylundecyl group to a carboxylic acid via KMnO₄ in acidic conditions .
- Characterization : Confirm regioselectivity using ¹H/¹³C NMR and high-resolution MS (e.g., Q-TOF) .
- SAR insights : Branched alkyl chains (e.g., 10-methylundecyl) improve lipid bilayer penetration vs. linear chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
